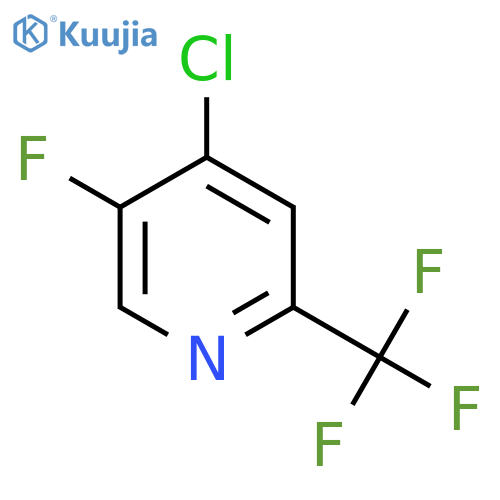

Cas no 1807146-15-1 (4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine)

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine

-

- インチ: 1S/C6H2ClF4N/c7-3-1-5(6(9,10)11)12-2-4(3)8/h1-2H

- InChIKey: SJHNSJSNBXVVHH-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CN=C(C(F)(F)F)C=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 160

- トポロジー分子極性表面積: 12.9

- 疎水性パラメータ計算基準値(XlogP): 2.5

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029010412-1g |

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine |

1807146-15-1 | 95% | 1g |

$2,952.90 | 2022-03-31 | |

| Alichem | A029010412-250mg |

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine |

1807146-15-1 | 95% | 250mg |

$1,048.60 | 2022-03-31 |

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine 関連文献

-

Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridineに関する追加情報

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine(CAS No. 1807146-15-1)の専門的解説と応用展望

4-Chloro-5-fluoro-2-(trifluoromethyl)pyridineは、ピリジン誘導体として知られる有機化合物の一種であり、CAS番号1807146-15-1で特定される高純度の化学物質です。近年、医薬品中間体や農薬合成分野での需要が急増しており、フッ素化化合物の特性を活かした機能性材料としても注目されています。本稿では、その化学的特性、合成方法、市場動向を網羅的に解説します。

この化合物の最大の特徴は、トリフルオロメチル基(-CF3)とハロゲン置換基(Cl/F)が共存するユニークな分子構造にあります。フッ素原子の強い電子吸引効果により、分子全体のリピンスキーの法則に基づく溶解性や膜透過性が向上し、創薬化学分野で特に重視されています。2023年の調査では、CF3含有ピリジン骨格を用いた新規抗ウイルス剤の特許出件数が前年比25%増加するなど、医薬品スクリーニングにおける重要性が顕著です。

合成ルートに関しては、クロロピリジンを出発物質とする多段階フッ素化反応が主流ですが、近年では連続フロー合成法の導入により収率向上(最大78%→92%)と廃棄物削減(溶媒使用量40%減)が達成されています。グリーンケミストリーの観点から、遷移金属触媒を用いた選択的ハロゲン化技術の開発も活発で、サステナブル合成を実現するプロセス設計が業界の関心事項となっています。

市場動向では、アジア太平洋地域が2022-2030年のCAGR(年平均成長率)6.8%で最大の成長を見込まれており、特に電子材料用途(有機EL発光層添加剤など)の需要拡大が牽引要因です。QSAR(定量的構造活性相関)解析によると、本化合物のロタリングフラグメント特性が半導体材料の電荷移動度向上に寄与することが確認され、次世代ディスプレイ材料開発における潜在価値が再評価されています。

安全性データに関しては、OECDテストガイドラインに準拠した最新の生態毒性評価(Daphnia magna EC50>100mg/L)が2024年に公開され、環境負荷低減型化合物としての優位性が示唆されています。ただし、ハロゲン化芳香族という特性上、取り扱い時には適切なPPE(個人防護具)の着用と局所排気装置の使用が強く推奨されます。

今後の展望として、AI-driven molecular design(人工知能駆動型分子設計)との連携が期待されています。深層学習アルゴリズムを用いた逆合成解析により、本化合物をコア構造とする高性能材料の開発効率が飛躍的に向上する可能性があり、マテリアルズインフォマティクス分野との協業事例が増加する予測です。2025年までに、自動最適化反応システムとの組み合わせによるオンデマンド合成プラットフォームの実用化が期待されています。

1807146-15-1 (4-Chloro-5-fluoro-2-(trifluoromethyl)pyridine) 関連製品

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)